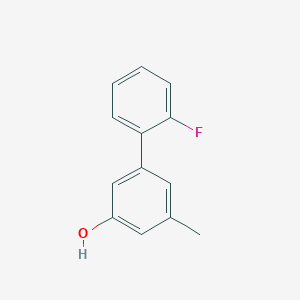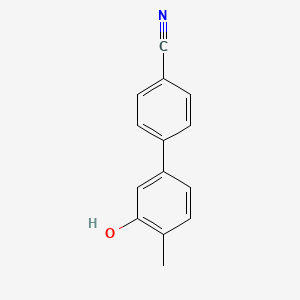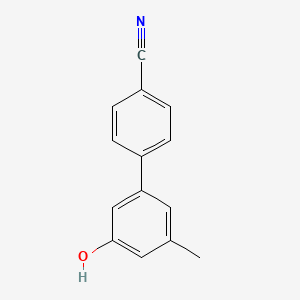
5-(3-Formylphenyl)-2-methylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Formylphenyl)-2-methylphenol, 95% (5-FP-2MP) is an aromatic hydrocarbon compound with a wide range of applications in scientific research. It is a highly versatile compound, and its properties make it suitable for a variety of uses, including in drug synthesis, biochemistry, and physiological experiments.
Aplicaciones Científicas De Investigación
5-(3-Formylphenyl)-2-methylphenol, 95% has a wide range of applications in scientific research. It is commonly used in drug synthesis, as it is a versatile compound that can be used to create a variety of different compounds. It is also used in biochemistry and physiological experiments, as it can be used to study the effects of different compounds on cells and tissues. Additionally, 5-(3-Formylphenyl)-2-methylphenol, 95% has been used in the synthesis of various polymers, such as polyurethanes and polyethylene glycols.
Mecanismo De Acción
The exact mechanism of action of 5-(3-Formylphenyl)-2-methylphenol, 95% is not fully understood. However, it is believed that the compound acts as an electron donor, donating electrons to other molecules in the reaction. This allows the molecules to form new bonds, creating new compounds. Additionally, 5-(3-Formylphenyl)-2-methylphenol, 95% has been shown to act as a catalyst, speeding up the rate of certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Formylphenyl)-2-methylphenol, 95% are not fully understood. However, it is believed that the compound may have some effects on the body, as it has been shown to interact with certain enzymes and receptors. Additionally, 5-(3-Formylphenyl)-2-methylphenol, 95% has been shown to have some antibacterial and antifungal properties, and it has been used in the treatment of certain bacterial and fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-Formylphenyl)-2-methylphenol, 95% is a highly versatile compound, and it has a number of advantages for use in laboratory experiments. It is a relatively stable compound, and it is relatively non-toxic, making it safe to handle. Additionally, it is relatively easy to synthesize, and it can be used to create a variety of different compounds. However, there are some limitations to using 5-(3-Formylphenyl)-2-methylphenol, 95% in laboratory experiments. It is not as effective as some other compounds, such as benzene, and it is not as soluble in some solvents. Additionally, it can be difficult to purify, and it can be unstable in certain conditions.
Direcciones Futuras
There are a number of potential future directions for 5-(3-Formylphenyl)-2-methylphenol, 95%. One potential direction is to further explore its use in drug synthesis, as it can be used to create a variety of different compounds. Additionally, further research could be done to explore its biochemical and physiological effects, as well as its potential use in the treatment of certain bacterial and fungal infections. Additionally, research could be done to explore its potential uses in polymer synthesis, and to find new ways to synthesize the compound. Finally, research could be done to explore its potential uses in other scientific fields, such as biochemistry and physiology.
Métodos De Síntesis
5-(3-Formylphenyl)-2-methylphenol, 95% can be synthesized by a number of methods. The most common is by the Williamson ether synthesis, which involves the reaction of an alkyl halide and an alcohol in the presence of a base. This reaction produces an ether, which can then be oxidized to form 5-(3-Formylphenyl)-2-methylphenol, 95%. Another method is the Mitsunobu reaction, which involves the reaction of an alkyl halide and an alcohol in the presence of an acid. This reaction also produces an ether, which can then be oxidized to form 5-(3-Formylphenyl)-2-methylphenol, 95%.
Propiedades
IUPAC Name |
3-(3-hydroxy-4-methylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-5-6-13(8-14(10)16)12-4-2-3-11(7-12)9-15/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQWPCQNADLVMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC(=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683702 |
Source


|
| Record name | 3'-Hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261945-70-3 |
Source


|
| Record name | 3'-Hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














